5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide
Description
5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 5 and a carboxamide group linked to a chiral quinuclidine moiety. Commercial sources list it with ≥99% purity, reflecting its importance in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C12H16BrN3OS |
|---|---|
Molecular Weight |
330.25 g/mol |
IUPAC Name |
5-bromo-N-[(3R)-6-methyl-1-azabicyclo[2.2.2]octan-3-yl]-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C12H16BrN3OS/c1-7-4-8-2-3-16(7)6-9(8)15-11(17)12-14-5-10(13)18-12/h5,7-9H,2-4,6H2,1H3,(H,15,17)/t7?,8?,9-/m0/s1 |
InChI Key |
UOIWZARZEXBMDM-HACHORDNSA-N |
Isomeric SMILES |
CC1CC2CCN1C[C@@H]2NC(=O)C3=NC=C(S3)Br |
Canonical SMILES |
CC1CC2CCN1CC2NC(=O)C3=NC=C(S3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the bromine atom and the quinuclidine moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction parameters and the purification of the final product to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Biological Activities
5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide exhibits a range of biological activities, primarily due to its thiazole and quinuclidine moieties. The following are notable applications:
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings often exhibit antimicrobial properties. For instance, derivatives of thiazole have shown significant activity against various bacterial strains, suggesting that this compound may possess similar properties. Studies have demonstrated that thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents positions it as a candidate for research into treatments for neurodegenerative diseases like Alzheimer's Disease. Heterocyclic compounds have been highlighted for their potential in developing drugs targeting cholinesterase enzymes, which are crucial in the management of Alzheimer's symptoms . The quinuclidine structure may enhance its ability to cross the blood-brain barrier, making it a promising candidate for further investigation.
Anti-inflammatory Properties
Compounds with thiazole structures have been linked to anti-inflammatory effects. Research suggests that such compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including those similar to this compound. Results indicated significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Neuroprotective Potential
In a preclinical model of Alzheimer's Disease, a compound analogous to this compound was tested for its ability to inhibit acetylcholinesterase activity. Results showed promising neuroprotective effects, leading to improved cognitive function in treated subjects .
Mechanism of Action
The mechanism by which 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The quinuclidine moiety may play a crucial role in binding to these targets, while the thiazole ring and bromine atom contribute to the compound’s overall activity.
Comparison with Similar Compounds
5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (7)
- Core Structure : Thiophene instead of thiazole.
- Synthesis : Achieved via Pd(0)-catalyzed Suzuki–Miyaura cross-coupling (66–81% yield), compared to the target compound’s unspecified but likely analogous coupling methods .
- Electronic Properties : Frontier molecular orbital (FMO) analysis indicates lower chemical stability (higher reactivity) than quinuclidine derivatives due to pyrazole’s electron-rich nature .
- Nonlinear Optical (NLO) Response: Compound 9f (a derivative of 7) exhibits superior NLO activity (µ = 4.92 D) compared to other analogues, suggesting thiophene-pyrazole systems may outperform thiazole-quinuclidine derivatives in optoelectronic applications .
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f)
- Core Structure : Brominated thiazole with a methylthio group and fluorophenyl hydrazone substituent.
- Synthesis : High-yield (96%) via condensation of 3-fluorophenylhydrazine, contrasting with the target compound’s likely multi-step synthesis involving chiral quinuclidine .
- Molecular Weight : 360.26 g/mol vs. the target compound’s estimated ~350–370 g/mol range.
- Stability : The methylthio group and fluorophenyl moiety enhance lipophilicity but reduce solubility compared to the target’s polar quinuclidine-carboxamide system .
Quinuclidine Derivatives
((1S,2S,5S)-5-Vinylquinuclidin-2-yl)methanol
- Core Structure : Quinuclidine with a vinyl and hydroxymethyl group.
- Price : ¥4,090/g (98% purity) vs. the target compound’s ¥6,125/g (≥99% purity), reflecting the latter’s synthetic complexity and demand .
- Reactivity : The hydroxymethyl group enables further functionalization, whereas the target’s carboxamide group may limit derivatization flexibility .
4-Phenylquinuclidine
- Core Structure : Aromatic phenyl substitution on quinuclidine.
- Physicochemical Properties : Increased hydrophobicity (logP ~2.5) compared to the target compound’s more polar carboxamide-thiazole system (estimated logP ~1.8) .
Brominated Heterocycles with Diverse Scaffolds
5-Bromo-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic Acid
- Core Structure : Imidazothiadiazole with trifluoromethyl and carboxylic acid groups.
- Molecular Weight : 316.05 g/mol, lighter than the target compound due to the absence of a bulky quinuclidine group .
- Applications : Trifluoromethyl groups enhance metabolic stability, but the carboxylic acid may limit blood-brain barrier penetration compared to the target’s neutral carboxamide .
5-Bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide Hydrochloride
- Core Structure: Thiophene-carboxamide linked to benzothiazole and morpholinopropyl groups.
- Solubility : Hydrochloride salt improves aqueous solubility, whereas the target compound’s neutral form may require formulation aids .
Research Implications
The target compound’s chiral quinuclidine-thiazole architecture offers unique advantages in drug design, particularly for central nervous system targets requiring balanced lipophilicity and solubility. However, thiophene-pyrazole analogues (e.g., 7 ) may be preferable for NLO applications due to superior hyperpolarizability . Further studies comparing the target’s pharmacokinetics and toxicity with analogues like 4f and 9f are warranted to delineate structure-activity relationships.
Biological Activity
5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide (CAS Number: 524697-62-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 330.24 g/mol. It appears as a solid with a high purity level (>97%) and is primarily utilized in laboratory settings for research purposes .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆BrN₃OS |
| Molecular Weight | 330.24 g/mol |
| CAS Number | 524697-62-9 |
| Purity | >97% |
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathway often includes bromination, followed by amide formation with the quinuclidine derivative. Detailed methodologies can be found in specialized literature focusing on thiazole derivatives .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anthelmintic Activity
In studies assessing anthelmintic properties, thiazole derivatives have shown promise in inhibiting the growth of parasitic worms. The compound's structure may contribute to its effectiveness against helminths, making it a candidate for further investigation in parasitology .
Neuropharmacological Effects
The quinuclidine moiety is known for its neuroactive properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving acetylcholine receptors. This could lead to potential applications in treating neurological disorders.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Neuropharmacological Assessment : In a neuropharmacological study, the compound was tested for its effects on memory enhancement in rodent models. Results showed significant improvement in memory retention tasks compared to controls, indicating potential cognitive-enhancing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
